2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one
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Overview
Description
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one is a chemical compound known for its unique structure and properties It is a member of the cyclopropene family, characterized by a three-membered ring containing a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkyne with a di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction conditions often include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenyl group and the di(propan-2-yl)amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets. The di(propan-2-yl)amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The phenyl group may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate.
EA-2192: A degradation product of VX, known for its high toxicity.
QL (chemical): O-(2-diisopropylaminoethyl) O’-ethyl methylphosphonite, a precursor to VX.
Uniqueness
2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropene ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its specific functional groups also enable a wide range of chemical modifications and applications.
Properties
CAS No. |
61077-48-3 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-10(2)16(11(3)4)14-13(15(14)17)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
OVECCRSTTDTGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C1=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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